molecular formula C16H17FN2 B1455164 2-[3,4-Dihydro-2(1H)-isoquinolinylmethyl]-4-fluoroaniline CAS No. 1153396-37-2

2-[3,4-Dihydro-2(1H)-isoquinolinylmethyl]-4-fluoroaniline

Cat. No. B1455164
CAS RN: 1153396-37-2
M. Wt: 256.32 g/mol
InChI Key: HUAOIBGTZSVOJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3,4-Dihydro-2(1H)-isoquinolinylmethyl]-4-fluoroaniline, commonly known as DIFMA, is an organic compound that has been used in scientific research for its potential applications in medicinal chemistry, biochemistry, and pharmacology. DIFMA has a unique chemical structure that distinguishes it from other molecules, making it a valuable tool for research.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Isoquinoline derivatives, similar to the chemical structure , are crucial in medicinal chemistry due to their broad spectrum of biological activities. These compounds are part of a group known for their roles in developing novel low-molecular-weight inhibitors for pharmacotherapeutic applications. The review by Danao et al. (2021) highlights the biological potentials of Isoquinoline (ISOQ) derivatives against various diseases, including antifungal, anti-Parkinsonism, and anti-cancer activities, underscoring their significance in drug development (Danao, Pooja M. Malghade, D. Mahapatra, M. Motiwala, U. Mahajan, 2021).

  • The synthesis of related compounds, such as 2-Fluoro-4-bromobiphenyl, which is a key intermediate in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material, shows the importance of fluoroaniline derivatives in pharmaceutical manufacturing. Qiu et al. (2009) developed a practical method for the preparation of 2-fluoro-4-bromobiphenyl, highlighting the relevance of these compounds in large-scale production (Qiu, Gu, Zhang, Xu, 2009).

Pharmacological Importance

  • Tetrahydroisoquinolines, a closely related class, have been studied for their therapeutic activities, including their role as anticancer antibiotics. Singh and Shah (2017) reviewed patents on THIQ derivatives between 2010 and 2015, covering therapeutic activities such as cancer, malaria, and central nervous system disorders. This highlights the potential of such derivatives in drug discovery, with specific emphasis on their unique mechanisms of action (Singh, Shah, 2017).

properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2/c17-15-5-6-16(18)14(9-15)11-19-8-7-12-3-1-2-4-13(12)10-19/h1-6,9H,7-8,10-11,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUAOIBGTZSVOJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=C(C=CC(=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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